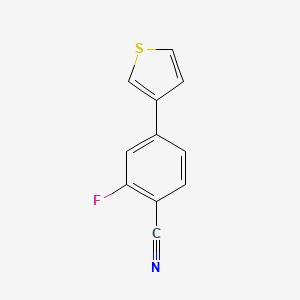

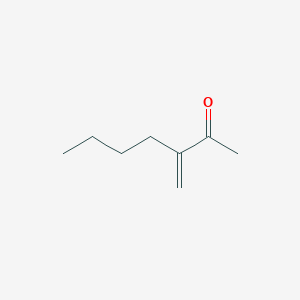

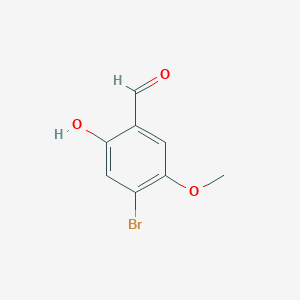

2-Fluoro-4-(3-thienyl)benzenecarbonitrile

Vue d'ensemble

Description

The compound "2-Fluoro-4-(3-thienyl)benzenecarbonitrile" is a fluorinated aromatic molecule that is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and applications of related fluorinated aromatic compounds and thiophene derivatives.

Synthesis Analysis

The synthesis of related fluorinated compounds involves several strategies. For instance, soluble fluoro-polyimides have been synthesized using a fluorine-containing aromatic diamine, which was obtained by reducing a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . Similarly, the synthesis of 2-(1,1-difluoroalkyl) thiophenes was examined using fluorination approaches, including fluorodeoxygenation and fluorodesulfurization, with the latter yielding high yields of the desired products . These methods could potentially be adapted for the synthesis of "2-Fluoro-4-(3-thienyl)benzenecarbonitrile."

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex, as demonstrated by the X-ray crystal structure analysis of a novel inhibitor of hepatitis B, which revealed its existence in a monoclinic space group with specific intermolecular interactions as studied by Hirshfeld surface analysis . This suggests that "2-Fluoro-4-(3-thienyl)benzenecarbonitrile" could also exhibit interesting structural characteristics that may be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds can vary. The reaction of fluoroxysulfate with aromatic compounds, for example, results in the substitution of fluorine on the aromatic ring, with product distributions and reactivities depending on the nature of the aromatic substrate . This indicates that "2-Fluoro-4-(3-thienyl)benzenecarbonitrile" may also undergo substitution reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

Fluorinated compounds are known for their unique physical and chemical properties. The polyimides derived from fluorinated diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The stability of 1,1-difluoroalkyl arene products, despite their sensitivity to hydrolytic decomposition, suggests that "2-Fluoro-4-(3-thienyl)benzenecarbonitrile" may also possess stable properties suitable for applications in harsh environments . Additionally, the antimicrobial activity of Schiff bases synthesized from a related fluorinated thiophene compound indicates potential biological activity .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

The compound 2-Fluoro-4-(3-thienyl)benzenecarbonitrile serves as a precursor in the synthesis of various bioactive molecules. For instance, it is involved in the preparation of compounds with potential anti-hepatitis B virus activity. A study outlined the synthesis and characterization of a molecule demonstrating in vitro nanomolar inhibitory activity against HBV, showcasing the importance of such compounds in the development of new antiviral drugs (Ivachtchenko et al., 2019). Furthermore, the synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, a compound derived from reactions involving similar structures, emphasizes the role of these molecules in creating pharmacologically relevant derivatives (Ye et al., 2016).

Chemical Sensing and Environmental Applications

Derivatives of 2-Fluoro-4-(3-thienyl)benzenecarbonitrile have been explored for environmental monitoring, specifically as chemosensors for metal ions. A study developed a fluorogenic probe with high selectivity towards Pb(II), using a structure related to the target compound, which exhibited promising results for lead ion detection in neutral buffer solutions (Cao et al., 2011).

Materials Science and Organic Electronics

In the field of materials science, particularly in the development of organic solar cells, compounds featuring the 2-Fluoro-4-(3-thienyl)benzenecarbonitrile structure have been investigated for their electro-optical properties. A study on fluorinated small molecule donor materials for organic solar cells highlighted the synthesis and application of such compounds, showing their potential in enhancing photovoltaic properties (Mubashar et al., 2021).

Photophysics and Fluorescence Imaging

Derivatives of the target compound have been synthesized as near-infrared-emitting fluorophores for two-photon fluorescence imaging. This application is crucial for deep tissue imaging in biomedical research, where compounds like those derived from 2-Fluoro-4-(3-thienyl)benzenecarbonitrile can provide bright fluorescence and enable the visualization of cellular structures at significant depths (Yao et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

2-fluoro-4-thiophen-3-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FNS/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGWQDPBKBHHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298544 | |

| Record name | 2-Fluoro-4-(3-thienyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(3-thienyl)benzenecarbonitrile | |

CAS RN |

886361-69-9 | |

| Record name | 2-Fluoro-4-(3-thienyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(3-thienyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)